2-Chloro-3-ethynylquinoline

Overview

Description

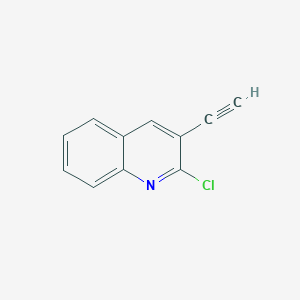

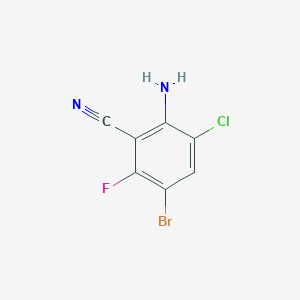

“2-Chloro-3-ethynylquinoline” is a chemical compound with the molecular formula C11H6ClN . It is a derivative of quinoline, a class of compounds that are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-ethynylquinoline, has been described in the literature. The synthetic routes often involve the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Another green synthetic method involves the use of microwave, ultrasound, and grinding/solvent-free/water as solvent .

Molecular Structure Analysis

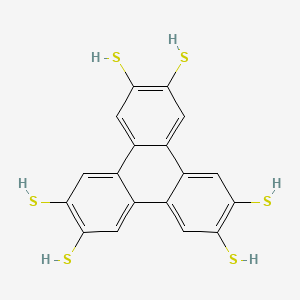

The molecular structure of “2-Chloro-3-ethynylquinoline” can be represented by the InChI string: InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 . This indicates the presence of a quinoline ring system with a chlorine atom at the 2nd position and an ethynyl group at the 3rd position .

Chemical Reactions Analysis

The chemical reactions of 2-chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-ethynylquinoline, have been extensively studied. These reactions are often classified into addition, reduction, condensation, and substitution reactions . For instance, the reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gives the respective quinolinyl-pyranopyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-ethynylquinoline” include a molecular weight of 189.64 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 193 . It also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Chloro-3-ethynylquinoline has garnered attention due to its potential as a pharmacologically active compound. Researchers have explored its synthesis and evaluated its biological properties. Some notable applications include:

- Anticancer Agents : Derivatives of 2-chloro-3-ethynylquinoline have demonstrated promising anticancer activities . These compounds may inhibit tumor growth or target specific cancer pathways.

- Raf Kinase Inhibitors : Recent studies have synthesized quinoline derivatives as novel Raf kinase inhibitors with potent and selective antitumor activities . These inhibitors hold promise for cancer therapy.

Synthetic Methodology and Heterocyclic Chemistry

- Quinoline Ring Systems : The synthesis of quinoline ring systems, including 2-chloro-3-ethynylquinoline, is an active area of research. Scientists explore various reactions to construct fused or binary quinoline-cord heterocyclic systems .

Future Directions

The future directions for “2-Chloro-3-ethynylquinoline” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As quinoline derivatives are known for their diverse biological activities, “2-Chloro-3-ethynylquinoline” could be a potential candidate for the development of new drugs .

Mechanism of Action

Target of Action

2-Chloro-3-ethynylquinoline is a derivative of quinoline, a biologically active class of compounds known for their diverse biological activities Quinoline derivatives are known to exhibit antimicrobial activity, suggesting that their targets may include various enzymes or structures within microbial cells .

Mode of Action

Quinoline derivatives are known to interact with their targets in a way that inhibits the growth and proliferation of microbial cells . This interaction could involve binding to a specific enzyme or other cellular structure, disrupting its normal function and leading to cell death .

Biochemical Pathways

Given the antimicrobial activity of quinoline derivatives, it is likely that they affect pathways related to microbial growth and proliferation . These could include pathways involved in DNA replication, protein synthesis, or cell wall synthesis .

Pharmacokinetics

The molecular weight of 2-chloro-3-ethynylquinoline is 18762 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The result of 2-Chloro-3-ethynylquinoline’s action is the inhibition of microbial growth and proliferation . This is likely achieved through its interaction with its targets within microbial cells, leading to cell death .

properties

IUPAC Name |

2-chloro-3-ethynylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPMJQRHVZSWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethynylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)

![1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one](/img/structure/B3070107.png)

amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)